

4-Chloro-1H-indene CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Chloro-1H-indene

CAS No.: 74124-87-1

Cat. No.: B1602228

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An In-depth Technical Guide to 4-Chloro-1H-indene

This technical guide provides a comprehensive overview of **4-Chloro-1H-indene**, a halogenated derivative of the indene scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the core chemical and physical properties, synthesis methodologies, reactivity, potential applications, and safety considerations associated with this compound.

Core Compound Identification and Properties

4-Chloro-1H-indene is an aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with a chlorine substituent at the fourth position. The precise placement of the chloro group significantly influences the electronic properties and reactivity of the molecule, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **4-Chloro-1H-indene**

Property	Value	Source
CAS Number	74124-87-1	N/A
Molecular Formula	C ₉ H ₇ Cl	N/A
Molecular Weight	150.61 g/mol	N/A
Appearance	Pale yellow oil (predicted)	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Solubility	Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane). Insoluble in water.	N/A

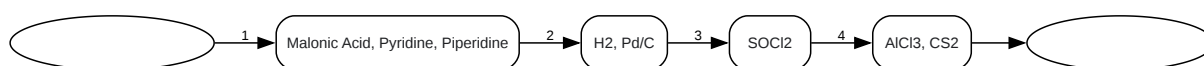
Synthesis and Methodologies

The synthesis of **4-Chloro-1H-indene** is not widely documented in readily available literature. However, a plausible and scientifically sound synthetic route can be extrapolated from the synthesis of its precursor, 4-chloro-1-indanone.[1] This multi-step synthesis provides a logical pathway to the target molecule.

Synthesis of the Precursor: 4-Chloro-1-indanone

The synthesis of 4-chloro-1-indanone commences from 2-chlorobenzaldehyde and proceeds through a four-step sequence.[1]

Diagram 1: Synthetic Pathway to 4-Chloro-1-indanone



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Caption: A four-step synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde.

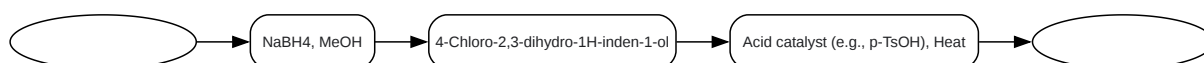
Experimental Protocol: Synthesis of 4-Chloro-1-indanone[1]

- Step 1: Knoevenagel Condensation: 2-Chlorobenzaldehyde is reacted with malonic acid in the presence of pyridine and a catalytic amount of piperidine to yield 3-(2-chlorophenyl)acrylic acid. The reaction mixture is typically heated to drive the condensation.
- Step 2: Reduction: The resulting acrylic acid derivative is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to produce 3-(2-chlorophenyl)propanoic acid.
- Step 3: Acyl Chloride Formation: The propanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 3-(2-chlorophenyl)propanoyl chloride. This is a standard procedure for activating a carboxylic acid.
- Step 4: Intramolecular Friedel-Crafts Acylation: The final step involves an intramolecular Friedel-Crafts acylation of the acyl chloride. This is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a non-polar solvent like carbon disulfide (CS₂), to yield 4-chloro-1-indanone.

Conversion of 4-Chloro-1-indanone to 4-Chloro-1H-indene

The conversion of the ketone to the corresponding alkene can be achieved through a two-step reduction-elimination sequence.

Diagram 2: Conversion of 4-Chloro-1-indanone to **4-Chloro-1H-indene**



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Caption: A two-step conversion of 4-chloro-1-indanone to **4-Chloro-1H-indene**.

Experimental Protocol: Conversion of 4-Chloro-1-indanone to **4-Chloro-1H-indene**

- Reduction of the Ketone: 4-Chloro-1-indanone is reduced to the corresponding alcohol, 4-chloro-2,3-dihydro-1H-inden-1-ol, using a mild reducing agent such as sodium borohydride (NaBH_4) in an alcoholic solvent like methanol (MeOH). The reaction is typically carried out at room temperature.
- Dehydration of the Alcohol: The resulting alcohol is then dehydrated to form the alkene, **4-Chloro-1H-indene**. This is an acid-catalyzed elimination reaction, often carried out by heating the alcohol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), in a suitable solvent that allows for the azeotropic removal of water.

Chemical Reactivity and Stability

The reactivity of **4-Chloro-1H-indene** is dictated by the interplay of its aromatic benzene ring and the reactive double bond in the cyclopentene moiety.

- Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-directing deactivator, which will influence the regioselectivity of these reactions.
- Reactions of the Double Bond: The double bond in the five-membered ring is susceptible to addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
- Polymerization: Like the parent indene, **4-Chloro-1H-indene** is expected to be prone to polymerization, especially in the presence of acid catalysts or upon exposure to heat and light. It is advisable to store the compound under an inert atmosphere and at a low temperature.^[2]

Spectroscopic Characterization

While a dedicated, published spectrum for **4-Chloro-1H-indene** is not readily available, its expected spectroscopic features can be predicted based on the analysis of similar structures.

Table 2: Predicted Spectroscopic Data for **4-Chloro-1H-indene**

Technique	Predicted Features
^1H NMR	Aromatic protons (δ 7.0-7.5 ppm), vinyl protons (δ 6.5-7.0 ppm), and allylic protons (δ 3.0-3.5 ppm).
^{13}C NMR	Aromatic carbons (δ 120-150 ppm), vinyl carbons (δ 125-145 ppm), and an allylic carbon (δ ~30-40 ppm).
IR Spectroscopy	C-H stretching (aromatic and vinyl) above 3000 cm^{-1} , C=C stretching (aromatic and vinyl) around $1600\text{-}1650\text{ cm}^{-1}$, and C-Cl stretching in the fingerprint region.
Mass Spectrometry	A molecular ion peak (M^+) at m/z 150 and an $\text{M}+2$ peak at m/z 152 with an intensity of approximately one-third of the M^+ peak, characteristic of a monochlorinated compound.

Applications in Research and Drug Development

The indene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[3] The introduction of a chlorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[4]

- **Building Block for Novel Therapeutics:** **4-Chloro-1H-indene** can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. The chloro substituent can be a site for further functionalization through cross-coupling reactions.
- **Probe for Structure-Activity Relationship (SAR) Studies:** In the context of drug discovery, the synthesis of chlorinated analogues of lead compounds is a common strategy to explore the impact of halogen bonding and electronic effects on biological activity.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for **4-Chloro-1H-indene** is not widely available. Therefore, it is imperative to handle this compound with the precautions appropriate for a potentially hazardous research chemical. The safety information for the parent compound, indene, should be considered as a baseline.^[2]

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere (e.g., argon or nitrogen) to prevent polymerization.^[2]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.^[2]

Conclusion

4-Chloro-1H-indene is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis can be logically approached from its corresponding ketone, and its reactivity profile suggests its utility as a building block in organic synthesis and medicinal chemistry. Further research into its specific properties and applications is warranted to fully exploit its potential in the development of novel chemical entities.

References

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